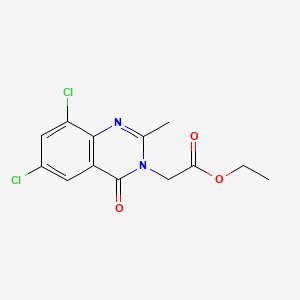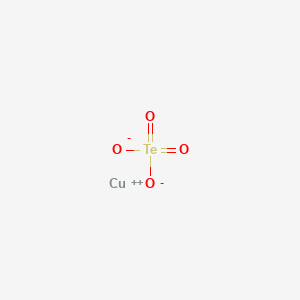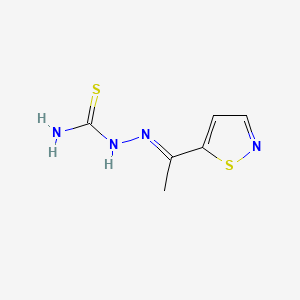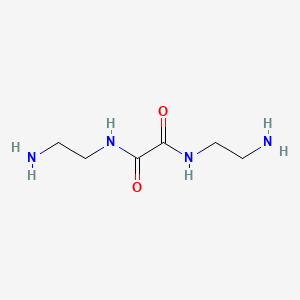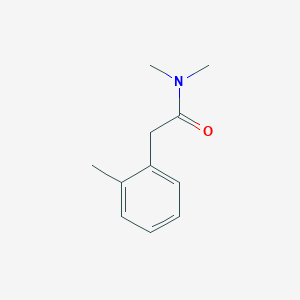
N,N-dimethyl-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(2-methylphenyl)acetamide: is an organic compound with the molecular formula C11H15NO. It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide is attached to a 2-methylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method to synthesize N,N-dimethyl-2-(2-methylphenyl)acetamide involves the direct amidation of 2-methylphenylacetic acid with dimethylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimides to facilitate the formation of the amide bond.
Acylation of Dimethylamine: Another method involves the acylation of dimethylamine with 2-methylphenylacetyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-dimethyl-2-(2-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-(2-methylphenyl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-dimethyl-2-(2-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used as a reagent to study enzyme-catalyzed reactions involving amides. It can also be used as a model compound to investigate the metabolism of amides in biological systems.
Medicine: this compound has potential applications in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethylacetamide: Similar in structure but lacks the 2-methylphenyl group.
N-methyl-2-(2-methylphenyl)acetamide: Similar but has only one methyl group on the nitrogen atom.
2-(2-methylphenyl)acetamide: Lacks the dimethyl substitution on the nitrogen atom.
Uniqueness: N,N-dimethyl-2-(2-methylphenyl)acetamide is unique due to the presence of both the dimethylamino group and the 2-methylphenyl group. This combination imparts specific chemical and physical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
3917-57-5 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-9-6-4-5-7-10(9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
MJMDTKYICYHSIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

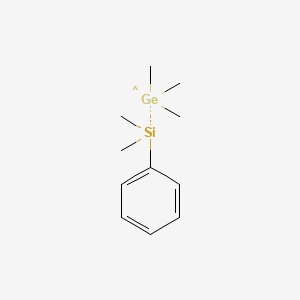
![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

